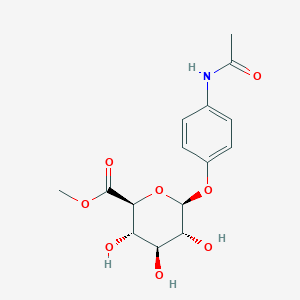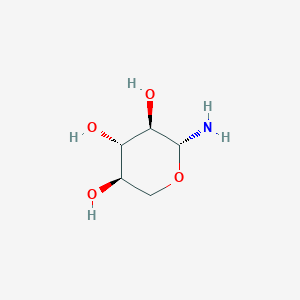
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is a specialized chemical extensively used in carbohydrate chemistry. This compound is primarily utilized as a glycosyl donor, facilitating the formation of glycosidic bonds under mild and controlled conditions. It is crucial for the synthesis of complex glycosides and glycoconjugates, making it invaluable in research focused on carbohydrate interactions and the construction of oligosaccharides .
Mechanism of Action
Target of Action
The primary target of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is the K-ATP channel . This channel plays a crucial role in regulating the membrane potential and cellular excitability, particularly in cardiac and pancreatic cells .
Mode of Action
The compound interacts with the K-ATP channel, leading to its blockage . This blockage prevents the efflux of potassium ions, which in turn affects the membrane potential and cellular excitability .
Biochemical Pathways
The blockage of the K-ATP channel affects several biochemical pathways. Primarily, it influences the insulin secretion pathway in pancreatic beta cells . The change in membrane potential due to the blockage of the K-ATP channel triggers the opening of voltage-gated calcium channels, leading to
Biochemical Analysis
Biochemical Properties
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate plays a significant role in the synthesis and modification of complex carbohydrates, particularly in the creation of glycosaminoglycans (GAGs) and glycoconjugates . It is widely utilized for its role in facilitating the regio- and stereo-controlled introduction of glucuronic acid residues into oligosaccharide scaffolds . This allows for the generation of structurally diverse carbohydrate structures with tailored properties and functions .
Cellular Effects
Its derivatives serve as valuable tools in the study of carbohydrate-protein interactions, cell signaling pathways, and biological processes involving glycans . These studies contribute to advancements in understanding the roles of carbohydrates in health and disease .
Molecular Mechanism
It is known that this compound is used in the synthesis of complex carbohydrates and glycoconjugates
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Metabolic Pathways
It is known that this compound is a crucial intermediate in carbohydrate chemistry and glycobiology research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate typically involves the acetylation of D-glucuronic acid methyl ester followed by the introduction of the trichloroacetimidate group. The process begins with the acetylation of D-glucuronic acid methyl ester to form 2,3,4-tri-O-acetyl-D-glucuronic acid methyl ester. This intermediate is then reacted with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate undergoes several types of chemical reactions, including:
Glycosylation: The primary reaction where it acts as a glycosyl donor to form glycosidic bonds.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl and trichloroacetimidate groups.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Glycosylation: Typically involves the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts.
Hydrolysis: Conducted under acidic or basic conditions to selectively remove protecting groups.
Oxidation and Reduction: Requires specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various glycosides and glycoconjugates, which are essential for studying carbohydrate interactions and developing biocompatible materials .
Scientific Research Applications
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is pivotal in several scientific research applications:
Chemistry: Used in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Facilitates the study of carbohydrate-protein interactions and cellular recognition processes.
Medicine: Aids in the development of glycosylated drugs and therapeutic agents.
Industry: Utilized in creating biocompatible coatings and functionalized biomaterials for various applications.
Comparison with Similar Compounds
Similar Compounds
Acetobromo-alpha-D-glucuronic Acid Methyl Ester: Another glycosyl donor used in similar applications but with different reactivity and stability profiles.
2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate: A closely related compound with similar functional groups and applications
Uniqueness
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is unique due to its specific combination of acetyl and trichloroacetimidate groups, which provide selective protection and activation properties. This makes it particularly valuable for synthesizing complex oligosaccharides with precise structural configurations .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIVSQDHXVNAL-HKLXJQGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92420-89-8 |
Source


|
| Record name | (2R,3S,4R,5R,6S)-6-[(2,2,2-trichloroethanimidoyl)oxy]tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)






![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)




